molecular formula C20H18N4O4 B2705513 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid CAS No. 2470438-65-2

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2705513
CAS No.: 2470438-65-2
M. Wt: 378.388
InChI Key: VAVRGWPYTAZYSY-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with three functional groups:

  • 1-Methyl group: Enhances steric bulk and may influence metabolic stability.
  • Fmoc-protected aminomethyl group at position 5: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common amine-protecting group in peptide synthesis, offering stability under basic conditions and cleavage under mild acidic conditions .

The combination of a heterocyclic core with a carboxylic acid and Fmoc group suggests applications in medicinal chemistry (e.g., enzyme inhibition) or as a building block in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-24-17(22-18(23-24)19(25)26)10-21-20(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVRGWPYTAZYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The chemical structure of this compound includes a triazole ring, which is known for its diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Chemical FormulaC20H19N3O5
Molecular Weight365.38 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder
Storage TemperatureRoom temperature

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent functionalization. The method often employs coupling reactions with various amino acids or amines to introduce the fluorenylmethoxycarbonyl (Fmoc) protecting group.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial enzyme activity or cell wall synthesis.

Antioxidant Properties

Triazole derivatives have also been evaluated for their antioxidant capabilities. The ability to scavenge free radicals can be attributed to the electron-rich nature of the triazole ring. In vitro assays such as DPPH and ABTS have been used to quantify antioxidant activity, demonstrating promising results comparable to standard antioxidants like ascorbic acid.

Anticancer Potential

The anticancer activity of 1,2,4-triazoles has been widely documented. Compounds in this class have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar properties.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of triazole derivatives against E. coli and Staphylococcus aureus, showing significant inhibition zones compared to control antibiotics .
  • Antioxidant Activity : In a comparative study using DPPH assay, a derivative exhibited an IC50 value of 0.45 μM, indicating strong antioxidant potential .
  • Anticancer Activity : A recent investigation into triazole compounds found that specific derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant anticancer properties. For instance, 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid has shown potential in inhibiting the growth of various cancer cell lines. Studies have demonstrated its effectiveness through mechanisms such as:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, thereby reducing tumor growth.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from proliferating.

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activity against bacteria and fungi. The specific compound under discussion has been evaluated for its effectiveness against various pathogens:

  • Bacterial Inhibition : It has shown promise in inhibiting the growth of resistant bacterial strains.
  • Fungal Activity : The compound may also exhibit antifungal properties, making it a candidate for treating fungal infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The fluorenylmethoxycarbonyl group is introduced to enhance stability and solubility.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the biological activities of triazole derivatives similar to this compound:

Anticancer Research

A study published in Molecules highlighted the efficacy of triazole derivatives against human cancer cell lines. The results indicated that modifications to the triazole ring significantly enhanced anticancer activity through apoptosis induction and cell cycle disruption.

Antimicrobial Evaluation

Research conducted on various triazole compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as potential leads for new antibiotics.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and inhibits tumor growth
AntimicrobialEffective against bacterial and fungal pathogens

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-1,2-oxazole-3-carboxylic Acid
  • Core : 1,2-Oxazole (one oxygen, one nitrogen) vs. 1,2,4-triazole (three nitrogens).
  • Oxazoles are less basic but more electron-rich, influencing reactivity in cycloaddition reactions .
1,3,4-Oxadiazole Derivatives (e.g., 5-(9-Fluorenone-2-yl)-1,3,4-oxadiazole-2-thiol)
  • Core : 1,3,4-Oxadiazole (two nitrogens, one oxygen) vs. 1,2,4-triazole.
  • Impact: Oxadiazoles are known for metabolic stability and bioactivity (antibacterial, antifungal) . Triazoles may offer superior pharmacokinetic profiles due to enhanced solubility from the carboxylic acid group .

Substituent Variations

Fmoc-Protected Amino Acids (e.g., (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid)
  • Key Difference: Linear amino acid vs. triazole-carboxylic acid.
  • Both compounds serve as SPPS intermediates, but the triazole derivative may enable novel peptide backbone modifications .
Azetidine and Morpholine Derivatives (e.g., 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid)
  • Key Difference : Saturated rings (azetidine, morpholine) vs. aromatic triazole.
  • Impact :
    • Saturated rings improve metabolic stability but reduce π-π stacking interactions.
    • The triazole’s aromaticity may enhance binding to aromatic residues in enzymes .

Physicochemical Properties

Property Target Compound 1,3,4-Oxadiazole Analog Fmoc-Amino Acid
LogP (Predicted) ~2.5 (Fmoc increases lipophilicity) ~3.1 ~2.8
Solubility (Water) Low (improves in basic pH) Very low Moderate
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 200°C

Q & A

Q. Table 1: Analogs and Biological Properties

CompoundSubstituentIC50 (nM)LogPReference
Parent Compound-H1502.1
3,5-Difluorophenyl Analog-F (3,5 positions)852.8
Benzyl-Substituted Analog-CH2Ph2203.5

Basic: What analytical techniques validate compound identity and purity?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., Fmoc methylene protons at δ 4.2–4.4 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode for exact mass verification.
  • Chromatography : HPLC retention time consistency under gradient elution .

Advanced: How to mitigate racemization during Fmoc deprotection?

Answer:

  • Low-Temperature Deprotection : Use 20% piperidine in DMF at 0°C to minimize base-induced racemization.
  • Additives : Include 0.1 M HOBt or Oxyma Pure to stabilize chiral centers.
  • Monitoring : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains.
  • Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations.
  • Salt Formation : Convert the carboxylic acid to a sodium or lysine salt .

Basic: How to troubleshoot low yields in coupling reactions?

Answer:

  • Activation Check : Ensure carbodiimide (e.g., DIC) is fresh; pre-activate for 5 minutes.
  • Steric Hindrance : Use microwave-assisted synthesis (50°C, 10 min) for bulky intermediates.
  • Byproduct Removal : Add scavengers (e.g., DIEA) to neutralize excess reagents .

Advanced: What computational tools predict metabolic degradation pathways?

Answer:

  • CYP450 Modeling : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., triazole ring oxidation).
  • ADMET Predictors : SwissADME or ADMETLab2.0 for half-life, clearance, and toxicity profiles.
  • MD Simulations : GROMACS to simulate interactions with metabolic enzymes .

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